molecular formula C6H4BrClFN B13132880 4-(Bromomethyl)-2-chloro-6-fluoropyridine

4-(Bromomethyl)-2-chloro-6-fluoropyridine

Cat. No.: B13132880
M. Wt: 224.46 g/mol
InChI Key: NDUAPZFFTXMJKE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-6-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-6-fluoropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of a suitable pyridine precursor. For example, the reaction of 2-chloro-6-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-6-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while electrophilic aromatic substitution with bromine can yield dibromo derivatives .

Scientific Research Applications

4-(Bromomethyl)-2-chloro-6-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-6-fluoropyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2-chloropyridine
  • 4-(Bromomethyl)-6-fluoropyridine
  • 2-Chloro-6-fluoropyridine

Uniqueness

4-(Bromomethyl)-2-chloro-6-fluoropyridine is unique due to the presence of all three substituents (bromomethyl, chloro, and fluoro) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-6-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

NDUAPZFFTXMJKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CBr

Origin of Product

United States

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